Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester
Overview
Description
Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester, also known as HNPEE, is an organic compound. It is a derivative of heptanoic acid, which is a colorless liquid with a pungent odor . Heptanoic acid is less dense than water and poorly soluble in water .
Synthesis Analysis
The synthesis of heptanoic acid, a precursor to HNPEE, involves the Grignard reaction, where a Grignard reagent reacts with carbon dioxide, resulting in the formation of a carboxylate salt, which can then be acidified to yield heptanoic acid .Molecular Structure Analysis
The molecular structure of HNPEE is represented by the formula C16H25NO3 . The molecular weight is approximately 279.37 g/mol.Physical and Chemical Properties Analysis
Heptanoic acid, a related compound, appears as a colorless liquid with a pungent odor . It is less dense than water and poorly soluble in water . The molecular weight of heptanoic acid is approximately 130.19 g/mol . It has a boiling point of about 223 °C and a density of around 0.918 g/mL at 25 °C .Scientific Research Applications
Growth and Polymer Incorporation in Bacteria
Heptanoic acid esters, including the ethyl ester, demonstrate significant potential in bacterial growth and polymer synthesis. Research on Pseudomonas oleovorans has revealed that these esters influence cell densities and fermentation behaviors. Specifically, these esters have shown promise in incorporating ester groups into the side chain of poly(β-hydroxyalkanoate) produced by the bacteria, opening avenues in biopolymer research and synthesis (Scholz, Fuller, & Lenz, 1994).
Asymmetric Synthesis in Organic Chemistry
The heptanoic acid ethyl ester plays a role in the asymmetric synthesis of complex organic compounds. Studies have demonstrated its use in the synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions, a crucial process in the development of various organic compounds (Waldmann & Braun, 1991).
Peptide Synthesis
In the field of peptide synthesis, heptanoic acid esters have been identified as effective carboxyl protecting functions. Their ability to be hydrolyzed under mild conditions without affecting other functional groups in the peptide chain makes them valuable in the stepwise construction of peptides (Braun, Waldmann, Vogt, & Kunz, 1991).
Pharmaceutical and Material Science Applications
Heptanoic acid ethyl ester derivatives have been explored in various pharmaceutical applications. For instance, their use in the synthesis of prostaglandin intermediates and optical resolution in pharmaceutical synthesis has been documented (Babler & Moy, 1979; Marsheck & Miyano, 1973). Additionally, their role in the development of polymers like nylon 7, which has applications in textile and material science, is notable (Horn, Freure, Vineyard, & Decker, 1963).
Safety and Hazards
Properties
IUPAC Name |
ethyl 7-(phenylmethoxyamino)heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-19-16(18)12-8-3-4-9-13-17-20-14-15-10-6-5-7-11-15/h5-7,10-11,17H,2-4,8-9,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPKOOGQPQYOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCNOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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